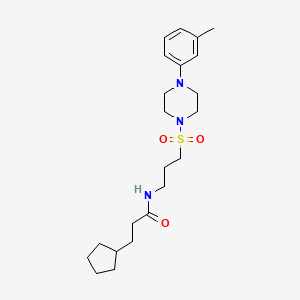
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C22H35N3O3S and its molecular weight is 421.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in pain management and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclopentyl group, a sulfonamide moiety, and a piperazine derivative, which are critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its modulation of the P2X3 receptor. This receptor is involved in pain signaling pathways, making the compound a candidate for analgesic therapies.
Key Mechanisms:
- P2X3 Receptor Modulation : The compound acts as an antagonist or modulator of the P2X3 receptor, which is implicated in nociceptive signaling.
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
In Vitro Studies
Research has shown varying degrees of biological activity against different cell lines. The following table summarizes the growth inhibition effects observed in selected studies:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 14 | Moderate activity observed |
| HT29 (Colon) | 10 | Significant growth inhibition |
| U87 (Glioblastoma) | >50 | No notable activity |
| MiaPaCa2 (Pancreatic) | >50 | No notable activity |
These results indicate that while the compound exhibits some efficacy against certain cancer types, it lacks significant activity against others like glioblastoma and pancreatic cancer at the tested concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively published; however, studies suggest moderate bioavailability and a favorable half-life conducive for therapeutic applications.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Pain Management : A study demonstrated that analogs of this compound effectively reduced pain in animal models by inhibiting P2X3-mediated signaling pathways.
- Cancer Therapy : Another investigation into related piperazine derivatives indicated their potential as cytotoxic agents against various human cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













